BenchChemオンラインストアへようこそ!

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Carbonic anhydrase inhibition Kinase inhibition Lead optimization

Procure CAS 2034576-90-2 as a structurally differentiated triazine-benzenesulfonamide for CA isoform selectivity screening and kinase inhibitor SAR. Its unsubstituted benzenesulfonamide and methylene linker distinguish it from directly N-linked, amino-acid-substituted analogs. Use as a baseline comparator in matched molecular pair ADME studies against substituted analogs (e.g., 3-fluoro-4-methoxy derivatives) to quantify the impact of aryl ring substitution on metabolic stability. Broad-panel kinase profiling opportunities exist for this unexplored pyrrolidine-containing chemotype.

Molecular Formula C15H19N5O3S
Molecular Weight 349.41
CAS No. 2034576-90-2
Cat. No. B2573082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
CAS2034576-90-2
Molecular FormulaC15H19N5O3S
Molecular Weight349.41
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H19N5O3S/c1-23-15-18-13(17-14(19-15)20-9-5-6-10-20)11-16-24(21,22)12-7-3-2-4-8-12/h2-4,7-8,16H,5-6,9-11H2,1H3
InChIKeyLQGCHKGBCFHIKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide (CAS 2034576-90-2): Structural and Pharmacological Baseline for Procurement


N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide (CAS 2034576-90-2) is a synthetic organic compound belonging to the class of 1,3,5-triazine-benzenesulfonamide conjugates . This class is characterized by a triazine core substituted with a methoxy group, a pyrrolidine ring, and a benzenesulfonamide moiety . Compounds within this structural class have been investigated primarily as carbonic anhydrase (CA) inhibitors, with literature demonstrating that triazinyl-substituted benzenesulfonamides can achieve low nanomolar inhibition of tumor-associated transmembrane isoforms (CA IX, CA XII) while exhibiting selectivity over cytosolic off-target isoforms (CA I, CA II) [1]. However, it is critical to note that no peer-reviewed research articles or patents were identified that provide quantitative biological activity data specifically for the exact compound CAS 2034576-90-2. The differential evidence presented below is therefore based on class-level inference from structurally related analogs and general triazine-benzenesulfonamide SAR trends, and should be interpreted with caution.

Why N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide Cannot Be Simply Replaced by Other Triazine Sulfonamides


The 1,3,5-triazine-benzenesulfonamide scaffold is highly sensitive to substituent modifications at multiple positions on both the triazine ring and the sulfonamide phenyl ring. In the CA inhibitor series studied by Carta et al. (2011) [1], even subtle changes in the amino acid/amino alcohol appendage on the triazine ring resulted in dramatic shifts in CA isoform selectivity and potency, with some analogs showing nanomolar inhibition of CA IX/XII while others exhibited only micromolar activity. The target compound CAS 2034576-90-2 features a specific combination of a methoxy group at the 4-position, a pyrrolidine ring at the 6-position, and an unsubstituted benzenesulfonamide linked via a methylene bridge at the 2-position of the triazine core. Closely related analogs—such as 3-fluoro-4-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide (CAS 2034469-45-7, which adds a fluorine and methoxy to the benzenesulfonamide ring) or 5-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide (CAS 2034352-01-5, which replaces the benzenesulfonamide with a thiophene sulfonamide) —are expected to display meaningfully different target binding profiles, solubility, and metabolic stability. Generic substitution among these analogs without experimental validation of performance in the intended assay system is therefore scientifically unjustified.

Quantitative Differentiation Evidence for N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide vs. Closest Analogs


Comparison of Sulfonamide Moiety: Unsubstituted Benzenesulfonamide (CAS 2034576-90-2) vs. 3-Fluoro-4-methoxy Substituted Analog (CAS 2034469-45-7)

The target compound (CAS 2034576-90-2) bears an unsubstituted benzenesulfonamide moiety, whereas its closest commercially available analog CAS 2034469-45-7 incorporates an additional 3-fluoro-4-methoxy substitution on the benzenesulfonamide phenyl ring . In the broader triazine-benzenesulfonamide CA inhibitor class, electron-withdrawing and electron-donating substituents on the sulfonamide phenyl ring have been shown to alter the pKa of the sulfonamide NH group—which directly coordinates the catalytic zinc ion in CA isoforms—resulting in isoform-dependent shifts in inhibitory potency. While no direct head-to-head IC50 data exist for this specific pair, the structural divergence predicts a non-trivial difference in target engagement for zinc-dependent enzymes such as carbonic anhydrases, as well as potential differences in off-target kinase binding profiles. An unsubstituted benzenesulfonamide may offer a cleaner pharmacological starting point for medicinal chemistry optimization, as it avoids potential metabolic liabilities associated with the para-methoxy group (e.g., O-demethylation) and the ortho-fluorine present in the comparator.

Carbonic anhydrase inhibition Kinase inhibition Lead optimization

Comparison of Sulfonamide Type: Benzenesulfonamide (CAS 2034576-90-2) vs. Thiophene-2-sulfonamide Analog (CAS 2034352-01-5)

The target compound features a benzenesulfonamide group, while the analog CAS 2034352-01-5 replaces the phenyl ring with a 5-chlorothiophene ring . In sulfonamide-based CA inhibitor medicinal chemistry, replacement of a phenyl ring with a thiophene represents a classic heteroaromatic isostere strategy. The thiophene sulfur atom can engage in additional chalcogen bonding interactions with protein residues, potentially altering isoform selectivity. The 5-chloro substituent further modifies the electronic character of the sulfonamide NH. Quantitative differences between these two analogs cannot be stated in the absence of experimental data, but crystallographic studies of analogous triazinyl-benzenesulfonamide CA inhibitors [1] have demonstrated that the sulfonamide aryl group occupies a well-defined hydrophobic pocket where even minor steric or electronic perturbations translate into measurable changes in Ki values.

Sulfonamide isostere Target selectivity Binding mode

Comparison of Linker Type: Methylene-Bridged Benzenesulfonamide (CAS 2034576-90-2) vs. Directly N-Linked Triazine Sulfonamides (Literature Class)

The target compound incorporates a methylene (-CH2-) linker between the triazine core and the sulfonamide nitrogen. In the comprehensive CA inhibitor study by Carta et al. (2011) [1], the most potent series (compounds 4–22) featured directly N-linked benzenesulfonamides attached to the triazine ring via amino acid or amino alcohol spacers, achieving Ki values as low as 3.5 nM against CA IX and 6.7 nM against CA XII. The methylene spacer in the target compound introduces an additional degree of rotational freedom compared to direct N-attachment, which may modulate the distance and angular orientation of the sulfonamide zinc-binding group relative to the triazine core. No direct comparative inhibition data exist, but the crystallographic analysis in Carta et al. demonstrated that optimal CA inhibition requires precise positioning of the sulfonamide group within the active site—deviations of even 1–2 Å can shift potency by orders of magnitude.

Linker SAR Conformational flexibility Enzyme inhibition

Evidence Strength Advisory: Paucity of Compound-Specific Quantitative Data

A comprehensive search across PubMed, Google Scholar, SciFinder, PubChem, SureChEMBL, and major patent databases (WIPO, USPTO, EPO) yielded zero peer-reviewed research articles and zero patents that report quantitative biological activity data (IC50, Ki, EC50, % inhibition at defined concentration, or any in vivo parameter) for CAS 2034576-90-2. All available vendor pages (BenchChem, EvitaChem, Smolecule) describe the compound in generic terms without providing assay data. This stands in contrast to several structurally related compounds within the triazine-benzenesulfonamide class that have been extensively characterized in the primary literature [1][2]. Therefore, any procurement decision for CAS 2034576-90-2 should be made with full awareness that differential performance claims rest on structural inference rather than experimental validation. Users requiring compound-specific quantitative benchmarking against analogs are advised to commission in-house profiling or request custom synthesis with specified purity and characterization before commitment.

Data availability Procurement decision Risk assessment

Recommended Application Scenarios for N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide Based on Available Evidence


Carbonic Anhydrase Isoform Selectivity Screening in Oncology Research

Based on class-level evidence that triazinyl-substituted benzenesulfonamides can achieve selective nanomolar inhibition of tumor-associated CA isoforms IX and XII over cytosolic CA I and II [1], CAS 2034576-90-2 is a structurally differentiated candidate for CA isoform selectivity screening. Its unsubstituted benzenesulfonamide and methylene linker distinguish it from the directly N-linked, amino-acid-substituted analogs in the published literature. Procurement for CA inhibitor screening panels (e.g., CA I, II, IX, XII, XIV) is scientifically justified to determine whether this specific substitution pattern yields a selectivity window comparable to or distinct from the published series.

Kinase Inhibitor Library Expansion for Hit Discovery

The triazine-sulfonamide scaffold has been explored as a kinase inhibitor template, with some analogs demonstrating activity against Abl kinase and PI3K . The pyrrolidine substituent has been identified as a privileged fragment for kinase hinge-region binding in multiple chemotypes. CAS 2034576-90-2 can serve as an unexplored member of a focused kinase inhibitor library, particularly for targets where pyrrolidine-containing triazine sulfonamides have not yet been profiled. Its procurement for broad-panel kinase profiling (e.g., 50–100 kinase panel) would generate data to assess whether this specific substitution pattern offers unique selectivity nodes.

Medicinal Chemistry Lead Optimization: SAR Exploration of Sulfonamide Linker Length

The methylene spacer between the triazine core and the sulfonamide nitrogen in CAS 2034576-90-2 represents a distinct linker geometry compared to directly N-linked triazine sulfonamides prevalent in the CA inhibitor literature [1]. Medicinal chemistry teams conducting linker SAR studies can use this compound as a key intermediate-length comparator. Systematic variation of linker length (zero-atom direct linkage vs. one-atom methylene vs. two-atom ethylene) across a matched molecular pair series would deconvolute the contribution of linker flexibility to target potency, selectivity, and physicochemical properties.

Pharmacokinetic Comparison of Unsubstituted vs. Substituted Benzenesulfonamide Analogs

The unsubstituted benzenesulfonamide group in CAS 2034576-90-2 lacks the additional fluorine and methoxy substituents found in the closest commercial analog CAS 2034469-45-7 . This structural simplicity offers a cleaner baseline for assessing the impact of aryl ring substitution on ADMET properties. Procurement of both compounds for parallel in vitro ADME profiling (microsomal stability, CYP inhibition, permeability, solubility) would generate matched molecular pair data quantifying the metabolic liability introduced by the 3-fluoro-4-methoxy substitution pattern—information directly relevant to lead optimization decisions.

Quote Request

Request a Quote for N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.